molecular formula C14H10ClN3O2S2 B2878418 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 895473-59-3

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2878418
CAS No.: 895473-59-3
M. Wt: 351.82
InChI Key: YGOZRFQWPLJYRX-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a combination of various functional groups, including a chlorophenyl group, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and thiophene-2-carboxylic acid.

    Formation of Intermediate: The 4-chlorobenzoic acid is esterified with methanol, followed by hydrazination to form the corresponding hydrazide. This intermediate is then cyclized to form the 1,3,4-oxadiazole ring.

    Thioether Formation: The thiophene-2-carboxylic acid is converted to its corresponding thiol, which is then reacted with the oxadiazole intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Material Science: The unique combination of functional groups makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity. The oxadiazole ring can act as a bioisostere for amides, potentially enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)thioacetamide
  • N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
  • 4-chlorophenylthiourea

Uniqueness

2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to the presence of both a thioether and an oxadiazole ring in the same molecule. This combination can provide distinct electronic and steric properties, potentially leading to unique biological activities and material properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S2/c15-9-3-5-10(6-4-9)22-8-12(19)16-14-18-17-13(20-14)11-2-1-7-21-11/h1-7H,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOZRFQWPLJYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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